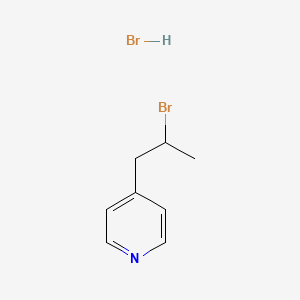

4-(2-Bromopropyl)pyridine hydrobromide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

α-Bromination Reaction in Experimental Teaching

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . In this context, 4-(2-Bromopropyl)pyridine hydrobromide can be used as a brominating agent. The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This approach is highly suitable for widespread implementation and integration into undergraduate experimental pedagogy .

Synthesis of 4-Chloro-α-Bromo-Acetophenone

4-(2-Bromopropyl)pyridine hydrobromide can be used in the synthesis of 4-chloro-α-bromo-acetophenone . This compound can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Inverse Hydroboration of Pyridines

4-(2-Bromopropyl)pyridine hydrobromide can be used in the inverse hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .

Synthesis of N-H 1,4-Dihydropyridines

This compound can be used in the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives . These derivatives are difficult to prepare using established methods .

Preparation of 4-Deuterated 1,4-DHPs

4-(2-Bromopropyl)pyridine hydrobromide can be used in the preparation of 4-deuterated 1,4-DHPs from an easily accessible deuterium ion source .

Pyridine Functionalization

The inverse hydroboration reaction represents a new mode for pyridine functionalization . This process can be realized under simple basic and catalyst-free conditions .

Safety and Hazards

4-(2-Bromopropyl)pyridine hydrobromide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Brominated compounds are generally known to interact with various biological targets, often acting as intermediates in organic synthesis .

Mode of Action

4-(2-Bromopropyl)pyridine hydrobromide is a brominated compound and can participate in bromination reactions. For instance, it can be used as a brominating agent in the α-bromination reaction of carbonyl compounds . The bromination reaction is a significant topic in the field of organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .

Biochemical Pathways

Brominated compounds like this one are often used in the production of pharmaceuticals, pesticides, and other chemicals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 28099 , which may influence its pharmacokinetic properties. Generally, smaller molecules are more readily absorbed and distributed in the body.

Result of Action

As a brominating agent, it can contribute to the formation of brominated products, which can have various effects depending on the specific product formed .

Action Environment

The action of 4-(2-Bromopropyl)pyridine hydrobromide can be influenced by various environmental factors, such as reaction time, reaction temperature, and dosage of the brominating agent . For instance, in the bromination of acetophenone derivatives, the reaction was found to be most efficient at 90℃ .

Eigenschaften

IUPAC Name |

4-(2-bromopropyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBPTMIAIQUFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)